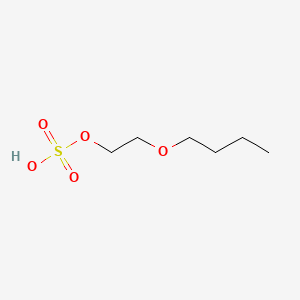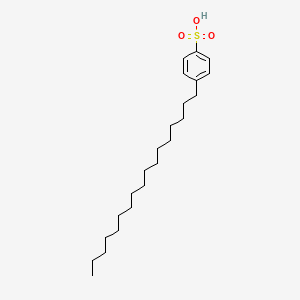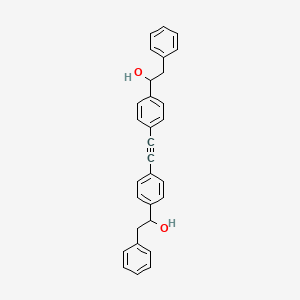
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is a complex organic compound with the molecular formula C30H26O2 It is known for its unique structure, which includes two phenyl rings connected by an acetylene group, with each phenyl ring further substituted by an alpha-hydroxyphenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of alpha-hydroxyphenethyl bromide: This can be achieved by the bromination of alpha-hydroxyphenethyl alcohol using hydrobromic acid.
Coupling Reaction: The alpha-hydroxyphenethyl bromide is then reacted with phenylacetylene in the presence of a palladium catalyst to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylene group can be reduced to form alkanes or alkenes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of Bis(p-(alpha-hydroxyphenethyl)phenyl)ethane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact pathways and molecular targets can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in having two phenyl rings but differs in the connecting group and substituents.
Diphenylacetylene: Similar in having an acetylene group connecting two phenyl rings but lacks the alpha-hydroxyphenethyl substituents.
Uniqueness
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is unique due to the presence of both the acetylene group and the alpha-hydroxyphenethyl substituents
Eigenschaften
CAS-Nummer |
96970-04-6 |
|---|---|
Molekularformel |
C30H26O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-[4-[2-[4-(1-hydroxy-2-phenylethyl)phenyl]ethynyl]phenyl]-2-phenylethanol |
InChI |
InChI=1S/C30H26O2/c31-29(21-25-7-3-1-4-8-25)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)30(32)22-26-9-5-2-6-10-26/h1-10,13-20,29-32H,21-22H2 |
InChI-Schlüssel |
RGSCNPXSACHTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
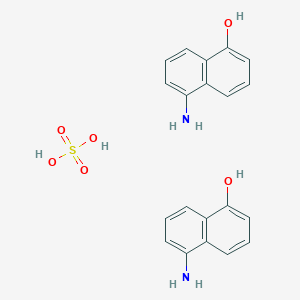
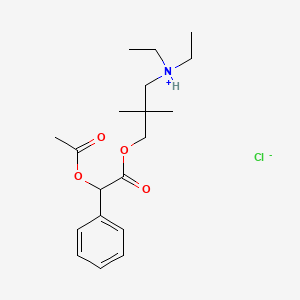
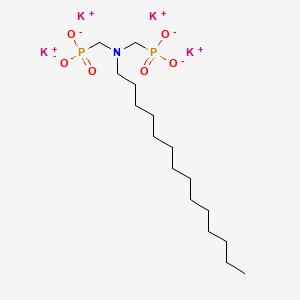
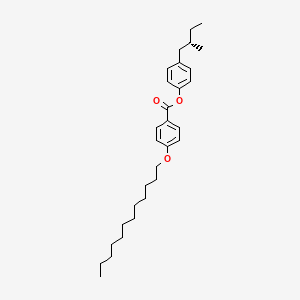
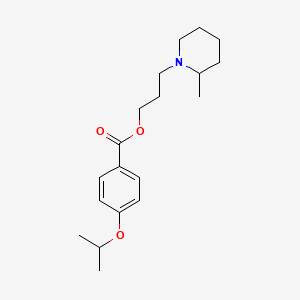
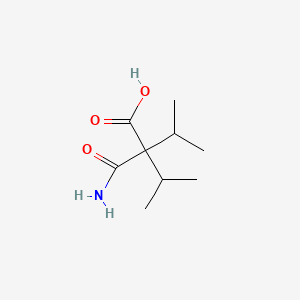

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)


